molecular formula C15H13N5O2S B5720838 N-(2-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide

N-(2-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide

Cat. No. B5720838
M. Wt: 327.4 g/mol
InChI Key: MRXBZBWPVNITBQ-UHFFFAOYSA-N
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Description

N-(2-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide, also known as HPTA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, oxidative stress, and cancer cell proliferation. N-(2-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. In addition, N-(2-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been shown to induce the activation of caspases, which are enzymes involved in apoptosis.
Biochemical and Physiological Effects:
N-(2-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, reactive oxygen species, and cancer cell proliferation. In addition, N-(2-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been shown to induce apoptosis and inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

N-(2-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, one limitation of N-(2-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide is its stability, as it can degrade over time and under certain conditions.

Future Directions

Future research on N-(2-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide should focus on its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer effects. In addition, further studies are needed to elucidate the mechanism of action of N-(2-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide and to optimize its synthesis method for improved stability and yield. Finally, clinical trials are needed to determine the safety and efficacy of N-(2-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide as a potential therapeutic agent.

Synthesis Methods

N-(2-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide can be synthesized using various methods, including the reaction of 2-hydroxybenzaldehyde with 1-phenyl-1H-tetrazole-5-thiol in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acetic acid and sodium hydroxide to yield N-(2-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide. Another method involves the reaction of 2-bromoacetophenone with 1-phenyl-1H-tetrazole-5-thiol in the presence of potassium carbonate and dimethylformamide, followed by treatment with sodium hydroxide to yield N-(2-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide.

Scientific Research Applications

N-(2-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been studied for its potential therapeutic properties, including its anti-inflammatory, antioxidant, and anticancer effects. In vitro studies have shown that N-(2-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide can inhibit the production of pro-inflammatory cytokines and reactive oxygen species, suggesting its potential as an anti-inflammatory and antioxidant agent. In addition, N-(2-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells.

properties

IUPAC Name

N-(2-hydroxyphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2S/c21-13-9-5-4-8-12(13)16-14(22)10-23-15-17-18-19-20(15)11-6-2-1-3-7-11/h1-9,21H,10H2,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXBZBWPVNITBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5968107

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